molecular formula C23H16N2O3S B5008863 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5008863
M. Wt: 400.5 g/mol
InChI Key: QSBCKHAEDFKGSG-UHFFFAOYSA-N
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Description

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Studied for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. Additionally, the compound may modulate various signaling pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistamine and antiemetic effects.

    Thioridazine: Used in the treatment of schizophrenia.

Uniqueness

What sets 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart is its unique isoindole structure, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

The compound 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione , also known as a derivative of phenothiazine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C34H25N3O3S2
  • Molecular Weight : 587.7 g/mol
  • InChIKey : LZYIMRHAPNPHIZ-UHFFFAOYSA-N

The compound features a phenothiazine moiety, which is known for its diverse biological activities, particularly in the realm of psychiatric and neurological applications.

PropertyValue
Molecular FormulaC34H25N3O3S2
Molecular Weight587.7 g/mol
InChIInChI=1S/C34H25N3O3S2
Exact Mass587.133734 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to isoindole derivatives. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated significant antioxidant activity in similar compounds, suggesting that our compound may exhibit comparable effects due to structural similarities.

The biological activity of this compound appears to be mediated through several pathways:

  • Monoamine Oxidase Inhibition : The compound may interact with enzymes such as Monoamine Oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.
  • Cyclooxygenase Inhibition : It could also inhibit Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
  • Nuclear Factor Kappa B Modulation : The compound may influence the NF-kB signaling pathway, which plays a role in immune response and inflammation.

Table 2: Predicted Biological Targets

Target EnzymeInteraction Type
MAO-BInhibition
COX-2Inhibition
NF-kBModulation

Study on Antioxidant Capacity

A study evaluated various isoindole derivatives for their antioxidant capacity using the DPPH method. The findings indicated that compounds with similar structures to our target exhibited strong radical scavenging activity, with some achieving over 80% inhibition at certain concentrations .

Pharmacokinetic Profiles

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), making it a potential candidate for neurological disorders. Predictions indicate good intestinal absorption and low toxicity profiles .

Properties

IUPAC Name

2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBCKHAEDFKGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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